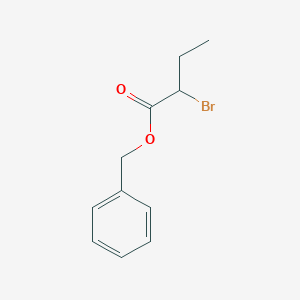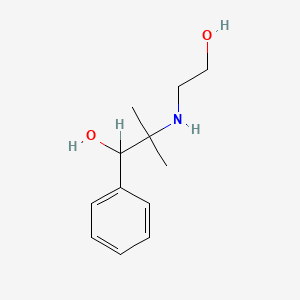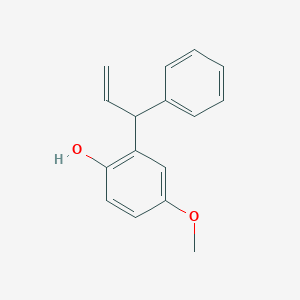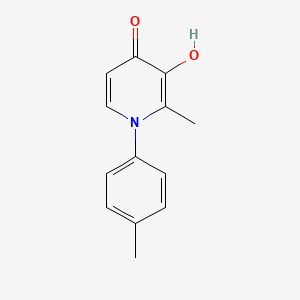![molecular formula C10H12N2O3 B14670979 2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)
2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid is an organic compound with the molecular formula C10H12N2O3. It contains a carboxylic acid group, an oxime group, and a primary aromatic amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid typically involves the reaction of 4-aminobenzaldehyde with hydroxylamine to form an oxime intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid can undergo several types of chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Contains a similar aromatic amine group but lacks the oxime and carboxylic acid functionalities.
Hydroxylamine: Contains the oxime group but lacks the aromatic ring and carboxylic acid functionalities.
Chloroacetic acid: Contains the carboxylic acid group but lacks the aromatic ring and oxime functionalities.
Uniqueness
2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-[(E)-1-(4-aminophenyl)ethylideneamino]oxyacetic acid |
InChI |
InChI=1S/C10H12N2O3/c1-7(12-15-6-10(13)14)8-2-4-9(11)5-3-8/h2-5H,6,11H2,1H3,(H,13,14)/b12-7+ |
InChI Key |
HTQQAUQYVSKAKH-KPKJPENVSA-N |
Isomeric SMILES |
C/C(=N\OCC(=O)O)/C1=CC=C(C=C1)N |
Canonical SMILES |
CC(=NOCC(=O)O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




phosphanium iodide](/img/structure/B14670901.png)




![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)





![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
